molecular formula C13H16N2O2 B13688531 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide

4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide

Cat. No.: B13688531
M. Wt: 232.28 g/mol
InChI Key: LPPJZTZWPDBMQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide involves its interaction with enzymes and proteins through hydrogen bonding. The carboxamide moiety plays a crucial role in these interactions, inhibiting the activity of target enzymes and affecting various biological pathways . The indole ring structure also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for pharmaceutical research and development .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide

InChI

InChI=1S/C13H16N2O2/c1-7-8(2)14-10-5-9(13(17)15(3)4)6-11(16)12(7)10/h5-6,14,16H,1-4H3

InChI Key

LPPJZTZWPDBMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)C(=O)N(C)C)O)C

Origin of Product

United States

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